

o-Tolylmagnesium chloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o-Tolylmagnesium chloride*

Cat. No.: *B1583331*

[Get Quote](#)

An In-Depth Technical Guide to **o-Tolylmagnesium Chloride**: Properties, Synthesis, and Applications

Abstract

o-Tolylmagnesium chloride ($\text{CH}_3\text{C}_6\text{H}_4\text{MgCl}$) is a pivotal organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern synthetic chemistry. With a molecular weight of 150.89 g/mol, this reagent is a potent nucleophile and a strong base, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds.^{[1][2][3]} Its utility is particularly pronounced in the pharmaceutical, agrochemical, and fine chemical industries, where the precise introduction of an ortho-tolyl group is required to build complex molecular architectures.^[3] This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its synthesis and safe handling, and an analysis of its applications in advanced organic synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile yet hazardous reagent.

Core Physicochemical Properties

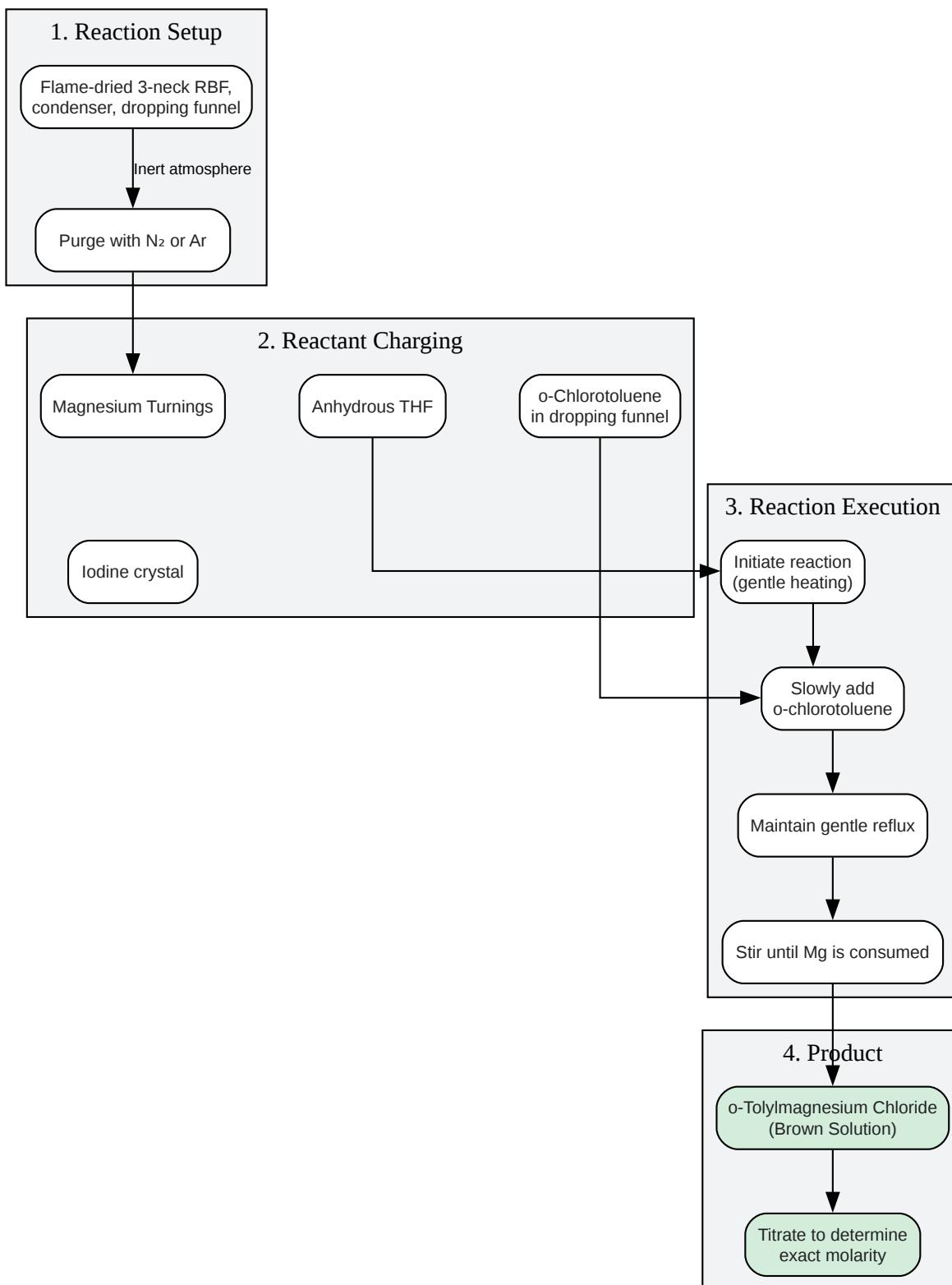
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. **o-Tolylmagnesium chloride** is almost exclusively handled as a solution, as the neat solid is not typically isolated.^[4] Its properties are therefore intrinsically linked to the solvent in which it is prepared, most commonly tetrahydrofuran (THF) or a mixture of THF and toluene.

Property	Value	Source(s)
Molecular Weight	150.89 g/mol	[1] [2] [5]
Chemical Formula	C ₇ H ₇ CIMg	[1] [5]
CAS Number	33872-80-9	[1] [5] [6]
Synonyms	2-Methylphenylmagnesium chloride, Chloro(2-tolyl)magnesium	[6] [7]
Appearance	Brown to dark brown liquid solution	[6] [8]
Typical Concentration	1.0 M in THF or 1.4 M in THF/Toluene	[6]
Density (of 1.0M solution)	~0.956 g/mL at 25 °C	
Flash Point	-17 °C (1.4 °F) (based on THF solvent)	[6]
InChI Key	DSJSQDNPAOUFOJ-UHFFFAOYSA-M	[6]

Synthesis of o-Tolylmagnesium Chloride

The synthesis of **o-Tolylmagnesium chloride** follows the classic Grignard reaction pathway, involving the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.[\[4\]](#) The success of this synthesis is critically dependent on maintaining strictly anhydrous and anaerobic conditions.

Underlying Principles and Mechanism


The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[\[4\]](#) The metal is typically coated with a passivating layer of magnesium oxide, which must be disrupted for the reaction to initiate.[\[4\]](#)

- Causality of Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice not merely for its ability to dissolve the reactants, but for its crucial role as a Lewis base. The

lone pairs on the THF's oxygen atom coordinate to the magnesium center, stabilizing the highly reactive Grignard reagent in a tetrahedral complex.[4] This stabilization is essential for preventing the reagent from decomposing.

- Mechanism of Action: The reaction is understood to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the aryl halide (o-chlorotoluene). This generates an aryl radical and a magnesium halide radical, which then combine to form the final organomagnesium compound.
- Activation is Key: The inert MgO layer is the primary kinetic barrier. Chemical or mechanical activation is required. Common chemical activators include iodine or a small amount of a more reactive halide like 1,2-dibromoethane, which reacts to expose a fresh magnesium surface.[4]

Visualized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **o-Tolylmagnesium Chloride**.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of ~100 mL of a 1.0 M solution. All operations must be performed using Schlenk line or glovebox techniques.[\[9\]](#)[\[10\]](#)

- Glassware Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), a pressure-equalizing dropping funnel, and a glass stopper is assembled. The entire apparatus is flame-dried under vacuum or oven-dried at 120°C overnight and allowed to cool to room temperature under a positive pressure of inert gas.
- Reactant Charging:
 - Under a positive flow of inert gas, add magnesium turnings (2.9 g, 0.12 mol) to the reaction flask.
 - Add a single small crystal of iodine as an activator.[\[11\]](#)
 - Add 50 mL of anhydrous THF to the flask via cannula or syringe.
- Initiation:
 - Prepare a solution of o-chlorotoluene (12.65 g, 0.1 mol) in 50 mL of anhydrous THF in the dropping funnel.
 - Add ~5-10 mL of the o-chlorotoluene solution to the stirred magnesium suspension.
 - Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed, indicating the reaction has initiated. The solution may become cloudy and grey.[\[12\]](#)
- Addition & Reflux:
 - Once initiated, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the rate.[\[10\]](#)
- Completion:

- After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted.
- The resulting brown solution is the **o-Tolylmagnesium chloride** reagent. Allow it to cool and the excess solids (unreacted Mg, impurities) to settle. The supernatant can be used for subsequent reactions.

Protocol for Titration (Quality Control)

The exact concentration of the prepared Grignard reagent must be determined before use. This is a critical self-validating step for ensuring experimental reproducibility.[\[13\]](#)

- Preparation: Dry a 100 mL flask and add a stir bar. Accurately weigh ~0.2 mmol of I_2 into the flask and dissolve in 10 mL of anhydrous THF.
- Titration:
 - Slowly add the prepared Grignard solution dropwise from a syringe to the iodine solution. The initial deep brown color will fade.
 - The endpoint is reached when the solution becomes colorless and remains so for at least one minute.
- Calculation: The molarity of the Grignard reagent (M) is calculated using the formula: $M = (\text{moles of } I_2) / (\text{Volume of Grignard solution added in L})$.

Safe Handling, Storage, and Disposal

o-Tolylmagnesium chloride is a hazardous material due to its high reactivity and the flammable nature of its solvent. Strict adherence to safety protocols is mandatory.

Critical Safety Hazards

Hazard Class	Description	Precautionary Measures	Source(s)
Flammability	Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air.	Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.	[2]
Water Reactivity	Reacts violently with water, releasing flammable gases.	Handle under an inert, dry atmosphere. Never allow contact with water or protic solvents.	[14]
Corrosivity	Causes severe skin burns and eye damage (H314).	Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile).	[2]
Health Hazards	May cause respiratory irritation (H335). Suspected of causing cancer (H351).	Use only in a well-ventilated chemical fume hood or glovebox. Avoid breathing vapors.	[7]
Peroxide Formation	THF solutions can form explosive peroxides upon prolonged storage and exposure to air.	Store under inert gas. Date the container upon opening and test for peroxides periodically.	

Protocol for Safe Handling and Transfer

- Engineering Controls: All manipulations must be conducted in a chemical fume hood or a glovebox with an inert atmosphere.[9]
- Transfer Technique: For transferring the solution, use a dry, nitrogen-flushed syringe with a needle or a double-tipped needle (cannula).[9] Never pour the reagent in the open air. The source bottle (e.g., a Sure-Seal™ bottle) should be maintained under a positive pressure of inert gas during the transfer.

Storage and Stability

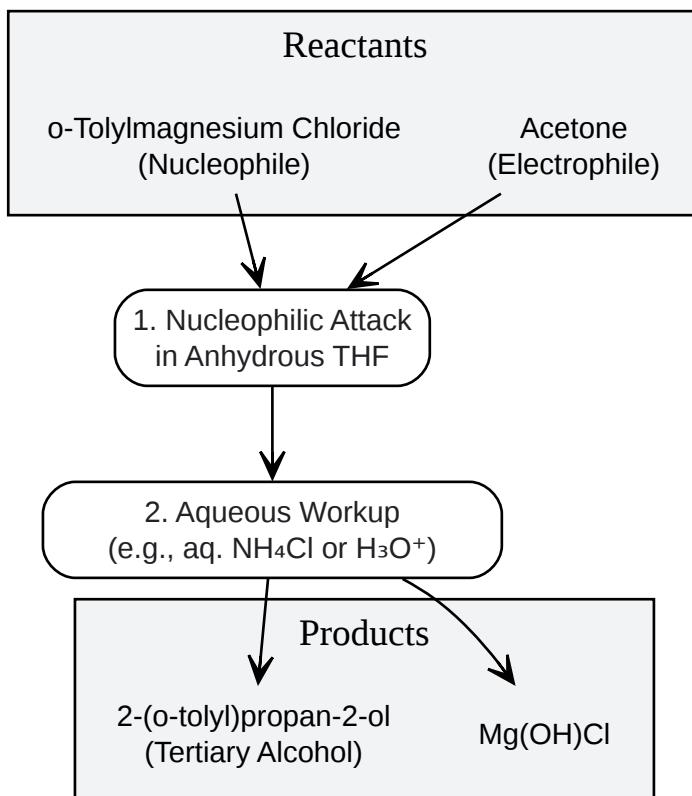
Store containers tightly sealed under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated, and flammables-approved area.[9] Keep away from water, acids, and oxidizing agents. The shelf life is typically around 12 months, but solutions should be periodically tested for activity.

Quenching and Disposal

Excess or degraded Grignard reagent must be neutralized (quenched) before disposal.

- Dilute the Grignard reagent with an anhydrous, non-polar solvent like toluene in a reaction flask under an inert atmosphere and cooled in an ice bath.
- Slowly and dropwise, add a protic solvent such as isopropanol or ethanol to the stirred solution. This is a highly exothermic reaction; control the addition rate to manage the temperature.
- Once the reaction subsides, slowly add water to quench any remaining reactive species.
- The resulting mixture can then be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.[14]

Applications in Synthetic Chemistry


o-Tolylmagnesium chloride's primary value lies in its role as a nucleophilic source of the o-tolyl anion, enabling the construction of complex organic molecules.[3][8]

Role as a Nucleophile in C-C Bond Formation

As a classic Grignard reagent, it readily reacts with a wide range of electrophiles. Key transformations include:

- Reaction with Aldehydes/Ketones: Forms secondary and tertiary alcohols, respectively.[3]
- Reaction with Esters/Acid Chlorides: Can lead to tertiary alcohols (via double addition) or ketones if the reaction conditions are carefully controlled.
- Cross-Coupling Reactions: Serves as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds.

Diagram of a Representative Reaction: Synthesis of a Tertiary Alcohol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. o-Tolylmagnesium chloride | C7H7ClMg | CID 118563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [chemicalbook.com]
- 6. O-TOLYLMAGNESIUM CHLORIDE CAS#: 33872-80-9 [amp.chemicalbook.com]
- 7. O-TOLYLMAGNESIUM CHLORIDE | 33872-80-9 [amp.chemicalbook.com]
- 8. chempoint.com [chempoint.com]
- 9. researchgate.net [researchgate.net]
- 10. dchas.org [dchas.org]
- 11. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- To cite this document: BenchChem. [o-Tolylmagnesium chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583331#o-tolylmagnesium-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com